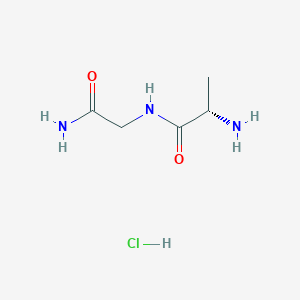
H-Ala-Gly-Nh2 HCl
説明
“H-Ala-Gly-Nh2 HCl” is a peptide compound . The molecular formula is C5H12ClN3O2 and the molecular weight is 181.62 g/mol .
Synthesis Analysis
The synthesis of a peptide like “this compound” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .
Molecular Structure Analysis
The amide groups in peptides are planar and configuration about the C − N bond is usually, but not always, trans . The pattern of covalent bonds in a peptide is called its primary structure .
Chemical Reactions Analysis
Peptide synthesis requires selective acylation of a free amine . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .
科学的研究の応用
Peptide Structure and Stability
Research has delved into the conformational preferences of peptide models, including those similar to H-Ala-Gly-NH2 HCl, to understand their stability and structure. For instance, studies on the alanine-based secondary structures reveal the significance of non-covalent interactions in defining the intrinsic properties of these structures. The energies of primary NHO hydrogen bonds are crucial in determining the conformational stability of peptides, highlighting the intricate balance of interactions within peptide chains (Vener et al., 2009).
Conformation-dependent Reactivity
The conformational changes induced by interactions, such as hydrogen abstraction by radicals, have been examined to understand the unfolding processes of amino acid residues. This is particularly relevant for peptides containing Gly and Ala residues, where the conformational adaptability can influence their reactivity and interaction with radicals (Owen et al., 2012).
Catalysis and Peptide Bond Formation
Investigations into the catalytic roles of various substrates in peptide bond formation have provided insights into prebiotic chemistry and the origins of life. Studies show that silica and alumina can catalyze the formation of oligopeptides from amino acids like alanine, suggesting a potential pathway for the synthesis of complex organic molecules on early Earth (Bujdák & Rode, 1997).
Interaction with Metals
The interaction of amino acids and peptides with metals has been explored to understand their coordination chemistry and potential applications in bioinorganic chemistry. For example, the coordination ability of dipeptides with Au(III) reveals the bidentate manner of coordination, providing insights into the structural preferences and reactivity of peptide-metal complexes (Koleva et al., 2007).
Safety and Hazards
If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCIQLIGRKFZNE-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



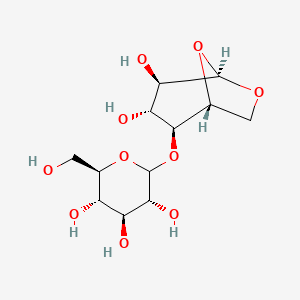

![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

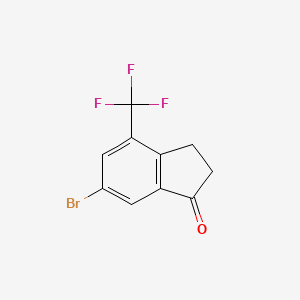
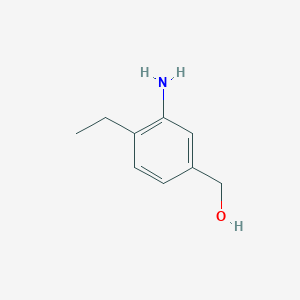

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)



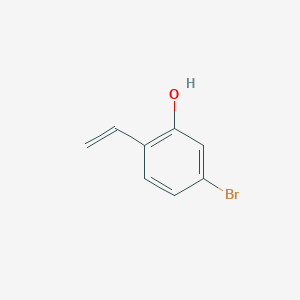
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)
